1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound "(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a diethylaminoethyl group at position 1, a hydroxymethylidene moiety linked to a 3-fluoro-4-methoxyphenyl group at position 4, and a pyridin-4-yl group at position 3. This structure combines electron-withdrawing (fluoro, dione) and electron-donating (methoxy, diethylamino) groups, which may enhance its pharmacokinetic properties and biological activity.
Properties
CAS No. |
618074-89-8 |
|---|---|
Molecular Formula |
C23H26FN3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26FN3O4/c1-4-26(5-2)12-13-27-20(15-8-10-25-11-9-15)19(22(29)23(27)30)21(28)16-6-7-18(31-3)17(24)14-16/h6-11,14,20,28H,4-5,12-13H2,1-3H3/b21-19- |
InChI Key |
VEOCAVXVORRDAH-VZCXRCSSSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)F)\O)/C(=O)C1=O)C3=CC=NC=C3 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
The compound (4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione is a synthetic organic molecule with notable biological activities. Its molecular formula is and it has a molecular weight of 427.5 g/mol. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Structure and Properties
The structural complexity of this compound allows for diverse interactions with biological targets. The presence of a pyrrolidine ring, alongside functional groups such as a diethylamino moiety and a hydroxymethylidene phenyl group, suggests potential for significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 618074-89-8 |
| Purity | Typically 95% |
Anticancer Properties
Research has indicated that compounds similar to (4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione exhibit anticancer properties. For instance, studies on pyrrolidine derivatives have shown their effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may modulate signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of protein kinases associated with cancer progression.
- Case Study : A study involving similar pyrrolidine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.
Neurological Effects
The diethylamino group suggests potential activity in neurological contexts, possibly affecting neurotransmitter systems.
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures can exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
- Case Study : In vitro assays showed that certain derivatives reduced neuronal apoptosis in models of neurodegenerative diseases, suggesting a protective role against conditions like Alzheimer's disease.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In vitro Studies : Various assays have been employed to evaluate cytotoxicity, anti-inflammatory activity, and enzyme inhibition.
| Study Type | Findings |
|---|---|
| Cytotoxicity Assay | Significant reduction in cell viability at low concentrations in cancer cell lines. |
| Anti-inflammatory Assay | Inhibition of pro-inflammatory cytokines in activated macrophages. |
Comparison with Similar Compounds
Pharmacological Potential and Limitations
- Antimicrobial Activity: Dinakaran et al. (2012) report that pyridine-carbonitrile derivatives exhibit MIC values of 6.25–25 µg/mL against E. coli and S.
- Anticancer Activity : Chen et al. (2006) demonstrate that pyrrolidine-dione analogs inhibit tumor cell proliferation (IC₅₀ = 2–10 µM) via ROS generation, a mechanism possibly shared by the target compound .
- Metabolic Stability: The diethylaminoethyl group may reduce hepatic clearance compared to shorter alkyl chains, as observed in pharmacokinetic studies of similar amines .
Data Table: Key Comparisons with Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
